molecular formula C8H6ClN3O2 B15232764 methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B15232764
M. Wt: 211.60 g/mol
InChI Key: FVWYLRPSQZZUBV-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolopyrimidine family, known for its diverse biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl chloroformate. The reaction is carried out under inert gas protection, such as nitrogen, to prevent unwanted side reactions. The process involves the following steps :

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in tetrahydrofuran (THF).
  • Add sodium tert-butoxide to the solution and stir for 0.5 to 3 hours.
  • Gradually add methyl chloroformate to the reaction mixture at a temperature range of -10°C to 5°C.
  • Allow the reaction to proceed at room temperature for 10 to 12 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

Methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has a wide range of applications in scientific research :

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and facilitates its incorporation into more complex molecules for drug development .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)4-2-10-6-5(4)11-3-12-7(6)9/h2-3,10H,1H3

InChI Key

FVWYLRPSQZZUBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1N=CN=C2Cl

Origin of Product

United States

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